molecular formula C11H11Cl2N B8375518 5-(2,6-dichloro-benzyl)-3,4-dihydro-2H-pyrrole

5-(2,6-dichloro-benzyl)-3,4-dihydro-2H-pyrrole

Cat. No. B8375518
M. Wt: 228.11 g/mol
InChI Key: IYWUIYAKIRZDBC-UHFFFAOYSA-N
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Patent
US08623902B2

Procedure details

To a mixture of water (45 ml) and HCl conc. (45 ml) at reflux temperature was added dropwise during 15 minutes a solution of 3-[2-(2,6-dichloro-phenyl)-acetyl]-1-vinyl-pyrrolidin-2-one (2.98 g; 10 mmol), which was prepared as described in example P19, in THF (25 ml). The solution was concentrated to dryness on a rotary evaporator. The residue was dissolved in dichloromethane (20 ml), washed with water (2×30 ml) and dried over Na2SO4 and filtered through silicagel (5 g). After removal of the solvent 2.60 g (>100% of theory) of 5-(2,6-dichloro-benzyl)-3,4-dihydro-2H-pyrrole was obtained in form of a brown liquid.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
3-[2-(2,6-dichloro-phenyl)-acetyl]-1-vinyl-pyrrolidin-2-one
Quantity
2.98 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[CH2:11][C:12]([CH:14]1[CH2:18][CH2:17][N:16](C=C)C1=O)=O>C1COCC1>[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[CH2:11][C:12]1[CH2:14][CH2:18][CH2:17][N:16]=1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Two
Name
3-[2-(2,6-dichloro-phenyl)-acetyl]-1-vinyl-pyrrolidin-2-one
Quantity
2.98 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)C1C(N(CC1)C=C)=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
was prepared
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (20 ml)
WASH
Type
WASH
Details
washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through silicagel (5 g)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent 2.60 g (>100% of theory) of 5-(2,6-dichloro-benzyl)-3,4-dihydro-2H-pyrrole
CUSTOM
Type
CUSTOM
Details
was obtained in form of a brown liquid

Outcomes

Product
Name
Type
Smiles
ClC1=C(CC=2CCCN2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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